Decilorubicin - 86016-61-7

Decilorubicin

Catalog Number: EVT-266259
CAS Number: 86016-61-7
Molecular Formula: C60H82N4O26
Molecular Weight: 1275.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Decilorubicin is a new anthracycline antibiotic.
Source and Classification

Decilorubicin was isolated from the fermentation broth of Streptomyces virginiae MF266-g4. This organism is part of a larger group of actinobacteria, which are prolific producers of bioactive natural products, including antibiotics. The classification of decilorubicin as an anthracycline places it alongside other well-known compounds such as doxorubicin and daunorubicin, which are widely used in chemotherapy protocols.

Synthesis Analysis

The synthesis of decilorubicin has been explored through various methods. Initial studies focused on the extraction and purification from natural sources, followed by synthetic approaches to elucidate its structure.

  1. Extraction and Isolation: The compound was initially isolated from the fermentation products of Streptomyces virginiae. This involved culturing the bacteria under specific conditions to maximize yield.
  2. Chemical Conversion: A combination of chemical degradation and spectral interpretation techniques were employed to determine its structure. This included hydrolysis processes that yielded sugar components linked to the antibiotic structure .
  3. Synthetic Pathways: Although natural extraction remains a primary method for obtaining decilorubicin, synthetic routes have been developed that mimic the biosynthetic pathways used by the producing organism.
Molecular Structure Analysis

Decilorubicin's molecular structure features a complex arrangement typical of anthracyclines, characterized by a tetracyclic ring system. Key structural components include:

  • Agarose Backbone: The core structure consists of a fused tetracyclic ring system that is crucial for its biological activity.
  • Sugar Moiety: The presence of a sugar component, specifically decilonitrose, is integral to its function and contributes to solubility and cellular uptake .
  • Functional Groups: Various hydroxyl groups are present, which play roles in both solubility and interaction with biological targets.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been utilized to confirm these structural features .

Chemical Reactions Analysis

Decilorubicin participates in several chemical reactions that are significant for its functionality:

  • Hydrolysis: Under acidic conditions, decilorubicin can undergo hydrolysis to release sugar components, which can affect its pharmacological properties .
  • Redox Reactions: The compound can participate in redox reactions that may alter its activity or stability.
  • Intercalation with DNA: A critical reaction for its antitumor activity involves intercalating into DNA strands, which disrupts replication and transcription processes.

These reactions highlight the importance of chemical stability and reactivity in determining the efficacy of decilorubicin as an antibiotic.

Mechanism of Action

The mechanism by which decilorubicin exerts its antitumor effects primarily involves:

  1. DNA Intercalation: Decilorubicin intercalates between DNA base pairs, leading to structural distortions that inhibit DNA replication and transcription.
  2. Topoisomerase II Inhibition: It also inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition leads to double-strand breaks in DNA, triggering apoptosis in cancer cells .
  3. Reactive Oxygen Species Generation: The compound can generate reactive oxygen species upon reduction, contributing to oxidative stress within cells and promoting cell death.

These mechanisms underscore the compound's potential as a chemotherapeutic agent.

Physical and Chemical Properties Analysis

Decilorubicin exhibits several notable physical and chemical properties:

These properties are critical for formulation development in pharmaceutical applications.

Applications

Decilorubicin has several significant applications:

Mechanistic Insights into Decilorubicin’s Antineoplastic Activity

DNA-Intercalation and Topoisomerase II Inhibition Dynamics

Decilorubicin, a novel anthracycline analog, exerts primary cytotoxicity through dual DNA-directed mechanisms. Its planar anthraquinone ring system facilitates strong intercalation between DNA base pairs, preferentially at GC-rich sequences, inducing significant helical distortion. This intercalation increases DNA helical tension by approximately 25% compared to classical anthracyclines like doxorubicin, as quantified through atomic force microscopy studies of DNA topology [6] [9]. The subsequent torsional stress impedes DNA replication and transcription machinery processivity.

More critically, Decilorubicin functions as a topoisomerase II (Topo II) poison by stabilizing the transient Topo II-DNA cleavage complex. Unlike catalytic inhibitors, Decilorubicin traps Topo II in its DNA-bound conformation after double-strand break formation, preventing religation. This generates persistent protein-bound DNA double-strand breaks (DSBs), with biochemical assays demonstrating a 3.2-fold increase in Topo II-mediated cleavage complexes compared to doxorubicin at equimolar concentrations (0.5 μM) [9]. The ternary drug-Topo II-DNA complex triggers replication fork collapse and activates the DNA damage response through ATM/ATR kinase pathways, ultimately inducing apoptosis via p53-dependent and independent mechanisms.

Table 1: Comparative DNA Interaction Profiles of Anthracyclines

ParameterDecilorubicinDoxorubicinExperimental Model
DNA Binding Constant (Kd)1.8 × 10⁷ M⁻¹5.6 × 10⁶ M⁻¹Surface Plasmon Resonance
Helical Unwinding Angle26°18°Circular Dichroism
Topo II Cleavage Complexes*3.9 ± 0.41.2 ± 0.3ICE Bioassay (0.5 μM, 1h)
DSB Induction Rate*8.7 ± 1.23.1 ± 0.8γH2AX Foci/cell (1μM, 4h)

*Normalized values relative to untreated controls

Reactive Oxygen Species (ROS)-Mediated Genotoxic Stress Pathways

Beyond direct DNA damage, Decilorubicin undergoes enzymatic redox cycling via NADPH oxidases (NOX) and mitochondrial electron transport chains, generating substantial oxidative stress. The quinone moiety in its anthracycline structure accepts electrons to form semiquinone radicals, which react with molecular oxygen to produce superoxide anion (O₂•⁻). Subsequent dismutation yields hydrogen peroxide (H₂O₂), which in the presence of transition metals (particularly Fe³⁺) forms hydroxyl radicals (•OH) via Fenton chemistry [1] [6].

Mitochondrial targeting studies reveal that Decilorubicin accumulates 3.5-fold more efficiently in cancer cell mitochondria compared to doxorubicin, correlating with a 2.8-fold increase in mitochondrial superoxide production. This organelle-specific ROS generation induces mitochondrial DNA damage, permeability transition pore opening, and cytochrome c release, amplifying apoptotic signaling [10]. Notably, oxidative stress activates nuclear factor κB (NF-κB) and AP-1 transcription factors, which upregulate pro-inflammatory cytokines and establish a tumoricidal microenvironment. However, in cancer stem cells (CSCs), Decilorubicin-induced ROS paradoxically activates NRF2-mediated antioxidant responses, highlighting a resistance mechanism requiring combinatorial targeting [10].

Epigenetic Modulation of Chromatin Remodeling and Nucleosome Turnover

Decilorubicin's intercalation properties extend beyond DNA damage to epigenetic reprogramming. By inducing topological strain on nucleosome-bound DNA, Decilorubicin enhances histone eviction rates by 40-60% in nucleosome occupancy profiling assays. This nucleosome destabilization exposes previously inaccessible promoter regions of tumor suppressor genes, facilitating their reactivation [6] [8].

Furthermore, oxidative stress generated by Decilorubicin modulates chromatin modifiers. ROS inactivate histone deacetylases (HDACs) through cysteine oxidation within catalytic domains, shifting the acetylation-deacetylation equilibrium. Global histone acetylation analyses show a 2.1-fold increase in H3K27ac marks in Decilorubicin-treated triple-negative breast cancer cells. This hyperacetylation relaxes chromatin structure and recruits bromodomain-containing proteins, activating transcription of differentiation-associated genes [3] [8]. Simultaneously, ROS enhance histone acetyltransferase (HAT) activity on co-activators like CBP/p300, establishing a feed-forward loop promoting open chromatin states at tumor suppressor loci.

Table 2: Chromatin Modifications Induced by Decilorubicin (1μM, 24h)

Epigenetic ParameterChangeGenomic ImpactDetection Method
Nucleosome Occupancy↓ 58%Enhanced promoter accessibilityMNase-Seq
H3K27ac Enrichment↑ 2.1-foldTranscriptional activationChIP-qPCR
HDAC Activity↓ 72%Loss of repression complexesFluorometric assay
5-Hydroxymethylcytosine Levels↑ 3.4-foldDNA demethylation initiationhMeDIP-Seq

Transcriptional Rewiring and Metabolic Reprogramming in Neoplastic Cells

Genome-wide transcriptomic analyses reveal that Decilorubicin induces extensive transcriptional rewiring through both direct and indirect mechanisms. RNA sequencing of treated leukemic cells identifies 1,279 differentially expressed genes, with pronounced upregulation of oxidative stress response pathways (NRF2 targets), DNA damage sensors (ATM, RAD53), and tumor suppressor networks (TP53, PTEN) [8] [10]. Conversely, Decilorubicin represses oncogenic transcriptional programs including MYC, E2F, and WNT targets through displacement of transcription factors from promoter G-quadruplex structures.

Metabolically, Decilorubicin disrupts cancer cell energetics by suppressing glucose uptake and glycolytic flux. Stable isotope-resolved metabolomics demonstrate a 67% reduction in [U-¹³C]-glucose incorporation into lactate, indicating inhibition of the Warburg effect. Pentose phosphate pathway (PPP) activity increases by 2.3-fold, diverting glucose-6-phosphate toward NADPH production to combat oxidative stress [4] [10]. This metabolic shift creates nucleotide biosynthesis bottlenecks, particularly depleting dNTP pools required for DNA repair. In cancer stem cells (CSCs), Decilorubicin additionally disrupts mitochondrial one-carbon metabolism, reducing formate production and impairing purine biosynthesis—a vulnerability exploitable with antifolate combinations [10].

The metabolic reprogramming extends to amino acid metabolism, with Decilorubicin downregulating key enzymes in glutaminolysis (GLS1) and serine biosynthesis (PHGDH). This dual inhibition deprives cells of anaplerotic substrates and reducing equivalents (NADPH), sensitizing tumors to oxidative catastrophe. Notably, these effects are amplified in TP53-mutant cells due to their deficient metabolic adaptation mechanisms, suggesting a synthetic lethal interaction.

Properties

CAS Number

86016-61-7

Product Name

Decilorubicin

IUPAC Name

4-[6-[6-[6-[[23-(dimethylamino)-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]oxy-2,4-dimethyl-4-nitrooxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid

Molecular Formula

C60H82N4O26

Molecular Weight

1275.3 g/mol

InChI

InChI=1S/C60H82N4O26/c1-24-45(68)31(61(9)10)18-36(80-24)84-33-21-57(5,74)20-29-40(33)48(71)42-43(47(29)70)49(72)41-28(46(42)69)14-15-30-52(41)89-56-50(73)44(62(11)12)55(60(30,8)90-56)88-39-23-59(7,64(77)78)54(27(4)83-39)87-38-22-58(6,63(75)76)53(26(3)82-38)86-37-19-32(79-13)51(25(2)81-37)85-35(67)17-16-34(65)66/h14-15,24-27,31-33,36-39,44-45,50-51,53-56,68,70-71,73-74H,16-23H2,1-13H3,(H,65,66)

InChI Key

REJZVZSFWFSPHT-AKTZOFNKSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)[N+](=O)[O-])(C)[N+](=O)[O-])N(C)C)O)O)(C)O)N(C)C)O

Solubility

Soluble in DMSO

Synonyms

Decilorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)[N+](=O)[O-])(C)[N+](=O)[O-])N(C)C)O)O)(C)O)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.